Idelalisib

Description

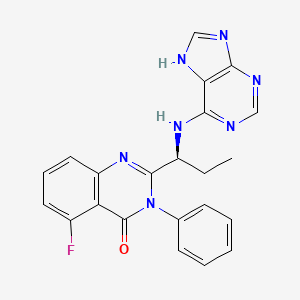

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-3-phenyl-2-[(1S)-1-(7H-purin-6-ylamino)propyl]quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN7O/c1-2-15(28-20-18-19(25-11-24-18)26-12-27-20)21-29-16-10-6-9-14(23)17(16)22(31)30(21)13-7-4-3-5-8-13/h3-12,15H,2H2,1H3,(H2,24,25,26,27,28)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFSDAJWBUCMOAH-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701007266 | |

| Record name | Idelalisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701007266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

pH-dependent solubility ranging from <0.1 mg/mL at pH 5-7 to over 1 mg/mL at pH 2 under ambient conditions | |

| Record name | Idelalisib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white powder | |

CAS No. |

870281-82-6, 1146702-54-6 | |

| Record name | Idelalisib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870281-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Idelalisib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870281826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CAL 101 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146702546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Idelalisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09054 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Idelalisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701007266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-(1-((9H-purin-6-yl)amino)propyl)-5-fluoro-3-phenylquinazolin-4(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IDELALISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG57I8T5M0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Idelalisib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Role of PI3K-delta in Lymphocyte Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the phosphoinositide 3-kinase delta (PI3Kδ) isoform in lymphocyte signaling pathways. Predominantly expressed in hematopoietic cells, PI3Kδ is a central mediator of signals downstream of various immune receptors, making it a key regulator of lymphocyte development, activation, differentiation, and survival. Its dysregulation is implicated in immunodeficiencies, autoimmune diseases, and B-cell malignancies, highlighting its importance as a therapeutic target.

The PI3K-delta Signaling Pathway: Core Mechanism

PI3Kδ is a class IA PI3K, a heterodimeric enzyme composed of a p110δ catalytic subunit and a p85 regulatory subunit.[1] Upon activation by upstream signals, typically from receptor tyrosine kinases or G-protein coupled receptors, PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2][3] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, recruiting them to the plasma membrane and initiating downstream signaling cascades.[4]

Key downstream effectors of PI3Kδ-generated PIP3 include:

-

Akt (Protein Kinase B): A serine/threonine kinase that, once activated, regulates a multitude of cellular processes including cell survival, proliferation, and metabolism.[2]

-

Phosphoinositide-dependent kinase 1 (PDK1): A master kinase that phosphorylates and activates Akt and other kinases.

-

Tec family kinases: Such as Bruton's tyrosine kinase (BTK) in B cells and IL-2-inducible T-cell kinase (ITK) in T cells, which are crucial for antigen receptor signaling.[4]

The activity of PI3Kδ is tightly regulated by phosphatases that counteract its function. The most notable of these is the Phosphatase and Tensin Homolog (PTEN), which dephosphorylates PIP3 back to PIP2, thus terminating the signal.[5]

References

- 1. uab.edu [uab.edu]

- 2. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer [mdpi.com]

- 3. PI3K Signaling in B and T Lymphocytes: New Developments and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

Idelalisib-Induced Apoptosis in Chronic Lymphocytic Leukemia Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanisms, quantitative effects, and experimental methodologies related to idelalisib-induced apoptosis in Chronic Lymphocytic Leukemia (CLL) cells.

Core Mechanism of Action

This compound is a first-in-class, orally bioavailable, and highly selective small-molecule inhibitor of the delta (δ) isoform of the phosphoinositide 3-kinase (PI3K) enzyme.[1][2] The PI3Kδ isoform is predominantly expressed in hematopoietic cells and is a critical component of the B-cell receptor (BCR) signaling pathway, which is constitutively active and essential for the survival and proliferation of CLL cells.[1][3]

The core mechanism of this compound involves the following key steps:

-

Inhibition of PI3Kδ: this compound is an ATP-competitive inhibitor that binds to the p110δ catalytic subunit of PI3K.[1][4] This action blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][5]

-

Abrogation of AKT Signaling: The reduction in PIP3 levels prevents the recruitment and subsequent activation of downstream kinases, most notably protein kinase B (AKT).[1][3] this compound treatment leads to a marked decrease in the phosphorylation of AKT at key residues (Ser473 and Thr308), thereby inactivating the PI3K/AKT/mTOR survival pathway.[1][3][6]

-

Disruption of Microenvironment Support: this compound inhibits signaling from CXCR4 and CXCR5 chemokine receptors, which are crucial for the homing, migration, and adhesion of CLL cells within protective niches like lymph nodes and bone marrow.[7][8][9] This mobilizes CLL cells from these supportive microenvironments, depriving them of pro-survival signals and sensitizing them to apoptosis.[7]

-

Induction of Caspase-Dependent Apoptosis: The culmination of inhibited survival signaling and displacement from the tumor microenvironment leads to the initiation of the intrinsic apoptotic cascade. This process is caspase-dependent and is effective regardless of high-risk prognostic markers such as del(17p) or TP53 mutations.[6][9][10]

References

- 1. This compound: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound for the treatment of chronic lymphocytic leukemia/small lymphocytic lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. Structural, Biochemical, and Biophysical Characterization of this compound Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptional Modulation by this compound Synergizes with Bendamustine in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound for the Treatment of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound activates AKT via increased recruitment of PI3Kδ/PI3Kβ to BCR signalosome while reducing PDK1 in post-therapy CLL cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. The role of this compound in the treatment of relapsed and refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

Preclinical Evaluation of Idelalisib in Lymphoma Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of Idelalisib, a first-in-class selective inhibitor of the phosphatidylinositol 3-kinase delta (PI3Kδ) isoform. The document details the drug's mechanism of action, summarizes key quantitative data from in vitro and in vivo lymphoma models, and provides standardized protocols for essential preclinical experiments.

Introduction: Targeting the PI3Kδ Pathway in B-Cell Malignancies

This compound (formerly GS-1101 or CAL-101) is an orally bioavailable small molecule that potently and selectively inhibits the p110δ catalytic subunit of PI3K.[1][2] The PI3K pathway is crucial for cellular functions including proliferation, survival, differentiation, and trafficking.[1][3] The δ isoform is primarily expressed in hematopoietic cells, making it a key regulator of B-cell development, activation, and survival.[2][4] In many B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL), Follicular Lymphoma (FL), and Mantle Cell Lymphoma (MCL), the PI3K pathway is constitutively active, driving oncogenesis.[1][5] By targeting PI3Kδ, this compound disrupts pro-survival signaling, induces apoptosis, and inhibits the interaction of malignant B-cells with their protective microenvironment.[4][6]

Mechanism of Action of this compound

This compound functions by binding to the ATP-binding pocket of the PI3Kδ enzyme, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5][7] The reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. Inactivation of AKT subsequently inhibits the mTOR pathway and other pro-survival signals, ultimately leading to apoptosis and reduced cell proliferation.[1][3][7] Furthermore, this compound blocks B-cell receptor (BCR) signaling and signaling from CXCR4/CXCR5 chemokine receptors, which are critical for the homing and adhesion of lymphoma cells within the lymph nodes and bone marrow.[4][6]

References

- 1. This compound in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase | Value-Based Cancer Care [valuebasedcancer.com]

- 7. aacrjournals.org [aacrjournals.org]

The Double-Edged Sword: Idelalisib's Impact on the Tumor Microenvironment and Cytokine Milieu

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Idelalisib, a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, has demonstrated significant clinical activity in various B-cell malignancies. Its mechanism of action extends beyond direct tumor cell cytotoxicity, profoundly remodeling the tumor microenvironment (TME) and modulating cytokine release. This guide provides a comprehensive technical overview of this compound's multifaceted effects on the TME, with a focus on its impact on immune cell populations and cytokine signaling. We present a synthesis of key quantitative data, detailed experimental protocols for pivotal assays, and visual representations of the core signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction: The Central Role of PI3Kδ in B-Cell Malignancies and Immune Regulation

The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[1] The delta isoform of PI3K is predominantly expressed in hematopoietic cells and plays a crucial, non-redundant role in B-cell receptor (BCR) signaling.[1][2] In many B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and certain Non-Hodgkin Lymphomas (NHL), the PI3Kδ pathway is constitutively active, driving malignant cell survival and proliferation.[1]

This compound is an orally bioavailable small molecule that acts as a potent and selective inhibitor of PI3Kδ.[3][4] By targeting PI3Kδ, this compound disrupts the prosurvival signals emanating from the TME, including those from the BCR, chemokine receptors (CXCR4/5), and adhesion molecules.[1][2][5] This interference with the supportive niche leads to the mobilization of malignant B-cells from the lymph nodes and bone marrow into the peripheral circulation, a phenomenon known as lymphocytosis, and ultimately induces apoptosis.[6]

Beyond its direct effects on tumor cells, this compound's inhibition of PI3Kδ has significant consequences for the immune landscape within the TME. PI3Kδ is also a key signaling node in various immune cells, including T lymphocytes and natural killer (NK) cells.[7][8] Consequently, this compound treatment leads to a complex interplay of immune modulation, which can contribute to both its therapeutic efficacy and its characteristic immune-related adverse events (irAEs).[9][10]

Modulation of the Tumor Microenvironment by this compound

This compound orchestrates a significant shift in the cellular composition and signaling dynamics of the TME. Its effects are most pronounced on T-cell populations, particularly regulatory T cells (Tregs), and on the secretion of chemokines that govern immune cell trafficking.

Impact on T-Cell Populations

This compound treatment leads to a notable reduction in the number and function of Tregs (CD4+FoxP3+).[11][12][13] Tregs are critical for maintaining immune homeostasis and are often co-opted by tumors to suppress anti-tumor immunity.[13] By inhibiting PI3Kδ, this compound impairs Treg differentiation and suppressive function, which is thought to contribute to the observed immune-mediated toxicities, such as colitis and pneumonitis.[11][12][14] Paradoxically, this reduction in immune suppression may also enhance anti-tumor immune responses.[10]

Furthermore, some studies suggest that this compound treatment is associated with an increase in Th17 cell differentiation.[12][15] The resulting shift in the CD8+ T cell to Treg ratio may be a key factor in triggering autoimmune-like toxicities.[12]

Alteration of Chemokine and Cytokine Profiles

A hallmark of this compound's activity is its ability to disrupt the chemokine network that supports the malignant B-cell niche. By inhibiting PI3Kδ, this compound reduces the secretion of key chemokines by both malignant B-cells and stromal cells. This includes a decrease in CCL3, CCL4, and CXCL13, which are crucial for the homing and retention of lymphocytes within the protective microenvironments of the lymph nodes and bone marrow.[3][6] This disruption of cell trafficking is a primary driver of the characteristic lymphocytosis observed in patients treated with this compound.

This compound also modulates the production of various cytokines. It has been shown to decrease the secretion of pro-inflammatory and T-helper cytokines such as IL-2, TNFα, and IFNγ by activated T cells.[7][16] Additionally, this compound can reduce the production of pro-inflammatory cytokines like IL-6 and IL-10.[3] In the context of stromal cells, this compound has been observed to downregulate the expression of granulocyte-macrophage colony-stimulating factor 2 (GM-CSF).

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound on immune cell populations and cytokine/chemokine levels as reported in various studies.

Table 1: Effect of this compound on T-Cell Populations

| Cell Population | Disease Model | Treatment | Key Finding | Reference |

| Regulatory T cells (Tregs) | CLL Patients | This compound + Rituximab | Uniform decrease in Tregs. | [12] |

| CD8+ T cells | CLL Patients | This compound + Rituximab | Increase in CD8+ T cells. | [12] |

| Th17 cells | CLL Patients | This compound | Increased Th17 differentiation at baseline in patients who develop toxicity. | [12][15] |

| CD8:Treg Ratio | CLL Patients | This compound | Increased ratio, potentially triggering autoimmune toxicity. | [12] |

Table 2: Effect of this compound on Cytokine and Chemokine Release

| Cytokine/Chemokine | Cell Type/Source | Treatment | Key Finding | Reference |

| IL-2, TNFα, IFNγ | Activated T cells (CLL) | This compound (in vitro) | Decreased expression. | [7] |

| IFNγ | Activated T cells (CLL & Healthy Donors) | This compound (in vitro) | Reduced release upon stimulation. | [7] |

| IL-6, IL-10, CD40L | T cells | This compound | Appears to reduce production. | [3] |

| CCL3, CCL4, CXCL13 | CLL cells | This compound (in vitro) | Reduced secretion. | [3] |

| GM-CSF | Stromal cells (co-culture with CLL) | This compound (in vitro) | Downregulated expression. |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on the tumor microenvironment.

Flow Cytometry Analysis of T-Cell Subsets

Objective: To quantify the proportions of different T-cell subsets (e.g., Tregs, Th17 cells, naïve, memory T cells) in peripheral blood mononuclear cells (PBMCs) from patients treated with this compound.

Protocol:

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Surface Staining:

-

Resuspend 1-2 x 10^6 PBMCs in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

-

Incubate with a cocktail of fluorescently conjugated monoclonal antibodies against surface markers for 30 minutes at 4°C in the dark. A typical panel for T-cell subset analysis would include:

-

CD3 (e.g., clone UCHT1)

-

CD4 (e.g., clone RPA-T4)

-

CD8 (e.g., clone RPA-T8)

-

CD45RA (e.g., clone HI100)

-

CCR7 (e.g., clone G043H7)

-

CD25 (e.g., clone BC96)

-

CD127 (e.g., clone A019D5)

-

-

-

Intracellular Staining for Transcription Factors (e.g., FoxP3, RORγt):

-

After surface staining, wash the cells with FACS buffer.

-

Fix and permeabilize the cells using a commercial transcription factor staining buffer set (e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set) according to the manufacturer's instructions.

-

Incubate with fluorescently conjugated antibodies against intracellular markers for 30-45 minutes at room temperature in the dark.

-

FoxP3 (for Tregs, e.g., clone 236A/E7)

-

RORγt (for Th17 cells, e.g., clone Q31-378)

-

-

-

Data Acquisition and Analysis:

-

Acquire stained cells on a flow cytometer (e.g., BD LSRFortessa™).

-

Analyze the data using flow cytometry analysis software (e.g., FlowJo™).

-

Gate on lymphocyte populations based on forward and side scatter, followed by gating on CD3+ T cells. Subsequently, delineate CD4+ and CD8+ populations and further analyze for the expression of memory markers and transcription factors to identify specific subsets.

-

In Vitro T-Regulatory Cell (Treg) Suppression Assay

Objective: To assess the functional suppressive capacity of Tregs in the presence or absence of this compound.

Protocol:

-

Cell Isolation:

-

Isolate CD4+ T cells from PBMCs using magnetic-activated cell sorting (MACS).

-

Further isolate CD4+CD25+ Tregs and CD4+CD25- responder T cells (Teffs) using a Treg isolation kit (e.g., Miltenyi Biotec CD4+CD25+ Regulatory T Cell Isolation Kit).

-

-

Cell Labeling:

-

Label Teffs with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet according to the manufacturer's protocol.

-

-

Co-culture:

-

Plate CFSE-labeled Teffs at a constant number (e.g., 5 x 10^4 cells/well) in a 96-well U-bottom plate.

-

Add Tregs at varying ratios to the Teffs (e.g., 1:1, 1:2, 1:4, 1:8 Treg:Teff).

-

Add a polyclonal stimulus, such as anti-CD3/CD28 beads (e.g., Dynabeads™ Human T-Activator CD3/CD28) or soluble anti-CD3 and anti-CD28 antibodies in the presence of antigen-presenting cells.

-

Add this compound or vehicle control (DMSO) at desired concentrations to the appropriate wells.

-

-

Incubation:

-

Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

-

-

Analysis:

-

Harvest the cells and stain with a viability dye and antibodies against CD4.

-

Acquire the cells on a flow cytometer.

-

Analyze the proliferation of Teffs by measuring the dilution of the proliferation dye in the CD4+ population.

-

Calculate the percentage of suppression as: [1 - (% proliferated Teffs with Tregs / % proliferated Teffs without Tregs)] x 100.

-

Multiplex Cytokine Bead Array

Objective: To simultaneously measure the concentration of multiple cytokines and chemokines in plasma or cell culture supernatants.

Protocol:

-

Sample Preparation:

-

Collect plasma from patients or supernatants from cell cultures.

-

Centrifuge to remove debris and store at -80°C until use.

-

-

Assay Procedure (using a commercial kit, e.g., BD™ Cytometric Bead Array or Bio-Plex® Multiplex System):

-

Prepare the cytokine standards provided in the kit to generate a standard curve.

-

Mix the capture beads for the desired analytes.

-

In a 96-well filter plate, add the mixed capture beads, standards, and samples to the appropriate wells.

-

Incubate for the recommended time (typically 1-2 hours) at room temperature with shaking, protected from light.

-

Wash the beads to remove unbound material.

-

Add the phycoerythrin (PE)-conjugated detection antibody cocktail and incubate for the recommended time.

-

Wash the beads again.

-

Resuspend the beads in wash buffer.

-

-

Data Acquisition and Analysis:

-

Acquire the samples on a compatible flow cytometer or a dedicated multiplex array reader.

-

Use the analysis software provided with the kit to generate a standard curve for each analyte and calculate the concentration of each cytokine/chemokine in the unknown samples.

-

Western Blotting for PI3K Pathway Activation

Objective: To assess the phosphorylation status of key proteins in the PI3K signaling pathway following this compound treatment.

Protocol:

-

Cell Lysis:

-

Treat cells with this compound or vehicle control for the desired time.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of PI3K pathway proteins overnight at 4°C.

-

p-AKT (Ser473)

-

Total AKT

-

p-S6 Ribosomal Protein

-

Total S6 Ribosomal Protein

-

GAPDH or β-actin (as a loading control)

-

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.

-

Quantify band intensities using image analysis software (e.g., ImageJ).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.

Caption: PI3Kδ Signaling Pathway and the Point of this compound Inhibition.

Caption: Experimental Workflow for Analyzing this compound's Effects.

Conclusion

This compound's therapeutic efficacy is intricately linked to its profound effects on the tumor microenvironment. By selectively inhibiting PI3Kδ, this compound not only induces apoptosis in malignant B-cells but also reshapes the immune landscape, leading to a reduction in immunosuppressive Tregs and a disruption of the chemokine network that sustains the tumor niche. This dual action underscores the importance of understanding the complex interplay between targeted therapies and the TME. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the immunomodulatory properties of PI3Kδ inhibitors. A thorough understanding of these mechanisms is crucial for optimizing therapeutic strategies, managing immune-related adverse events, and developing next-generation therapies that can effectively manipulate the TME for improved patient outcomes.

References

- 1. This compound impairs T-cell-mediated immunity in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bdbiosciences.com [bdbiosciences.com]

- 6. This compound activates AKT via increased recruitment of PI3Kδ/PI3Kβ to BCR signalosome while reducing PDK1 in post-therapy CLL cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Human Treg cell suppressive assays [protocols.io]

- 9. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 10. A comprehensive assessment of lymphocyte subsets, their prognostic significance, and changes after first‐line therapy administration in patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. immunology.org [immunology.org]

- 12. Tissue expression of FOXP3 - Staining in lymph node - The Human Protein Atlas [proteinatlas.org]

- 13. miltenyibiotec.com [miltenyibiotec.com]

- 14. assets.fishersci.com [assets.fishersci.com]

- 15. bio-rad.com [bio-rad.com]

- 16. tools.thermofisher.com [tools.thermofisher.com]

The Dawn of Precision: A Technical Guide to the Discovery and Development of Selective PI3K-Delta Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration. The delta isoform of PI3K (PI3Kδ) is predominantly expressed in hematopoietic cells and plays a crucial role in the development, function, and malignancy of B-lymphocytes. This has made PI3Kδ a highly attractive target for the treatment of B-cell malignancies and certain inflammatory diseases. This technical guide provides an in-depth overview of the discovery and development of selective PI3Kδ inhibitors, focusing on key compounds, their biochemical and pharmacological properties, and the clinical journey that has defined their therapeutic potential and challenges.

The PI3Kδ Signaling Pathway in B-Cells

Activation of the B-cell receptor (BCR) and other co-stimulatory receptors initiates a signaling cascade that recruits and activates PI3Kδ. Once activated, PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. The activation of the PI3K/Akt/mTOR pathway is fundamental for the survival and proliferation of both normal and malignant B-cells.[1]

Key Selective PI3K-Delta Inhibitors: A Comparative Overview

The development of isoform-selective PI3K inhibitors represents a significant advancement over pan-PI3K inhibitors, offering the potential for improved therapeutic windows and reduced off-target toxicities. This section details the profiles of four key selective PI3Kδ inhibitors.

Development Timelines

| Inhibitor | Originator | Key Development Milestones |

| Idelalisib (CAL-101) | Calistoga Pharmaceuticals (acquired by Gilead Sciences) | 2008-2014: Preclinical and clinical development.[2] 2014: FDA approval for relapsed CLL, FL, and SLL.[1] 2022: Voluntary withdrawal of indications for FL and SLL.[2] |

| Zandelisib (ME-401) | Pathway Therapeutics (acquired by MEI Pharma) | ~2018: Enters clinical development.[3] 2020: Granted Fast Track designation by the FDA for follicular lymphoma.[3] 2022: Development discontinued outside of Japan following FDA feedback.[4] |

| Parsaclisib (INCB050465) | Incyte Corporation | ~2017: Enters clinical development. 2018: Strategic collaboration with Innovent Biologics.[5] 2022: NDA for FL, MZL, and MCL withdrawn in the U.S.[5] |

| Seletalisib (UCB5857) | UCB Pharma | ~2015: Enters clinical development for immune-inflammatory diseases.[6] Phase 2 trial in Sjögren's syndrome terminated early due to enrollment challenges.[7] Development appears to be discontinued.[7] |

Biochemical Selectivity

The selectivity of these inhibitors for PI3Kδ over other Class I isoforms (α, β, γ) is a key determinant of their therapeutic index. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Inhibitor | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | Selectivity (δ vs α/β/γ) |

| This compound | 2.5[8] | 820[8] | 565[8] | 89[8] | ~328x, ~226x, ~36x |

| Zandelisib | 3.5[9] | 4,976[9] | 605[9] | 817[9] | ~1422x, ~173x, ~233x |

| Parsaclisib | 1.0 | >20,000 | >20,000 | >20,000 | >20,000x over other Class I isoforms[10] |

| Seletalisib | 12[11] | 3636 | 288 | 576 | ~303x, ~24x, ~48x |

Pharmacokinetic Properties

The pharmacokinetic profiles of these orally administered inhibitors influence their dosing schedules and potential for drug-drug interactions.

| Inhibitor | Tmax (hours) | Half-life (hours) | Metabolism | Key Notes |

| This compound | 1.5[12] | Not explicitly stated, but supports twice-daily dosing[10] | Aldehyde oxidase and CYP3A[10] | Exposure increased with CYP3A inhibitors and decreased with inducers.[10] |

| Zandelisib | 5.1[13] | Not explicitly stated | Not detailed in results | An intermittent dosing schedule was developed to mitigate toxicities.[13] |

| Parsaclisib | 0.5 - 1.0[14] | Not explicitly stated | Primarily CYP3A4[15] | Co-administration with a high-fat meal decreased Cmax but had a modest effect on AUC.[14] |

| Seletalisib | Not explicitly stated | 17.7 - 22.4[9] | Not detailed in results | Supportive of once-daily dosing; no significant food effect observed.[9] |

Experimental Protocols for Inhibitor Characterization

The discovery and development of selective PI3Kδ inhibitors rely on a cascade of in vitro and in vivo assays to determine potency, selectivity, and efficacy.

General Workflow for Inhibitor Discovery

Biochemical Assays for Potency and Selectivity

-

Principle: These assays measure the direct inhibition of the enzymatic activity of purified PI3K isoforms.

-

Methodology:

-

ADP-Glo™ Kinase Assay: This luminescent assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates enzymatic inhibition. The reaction typically includes the purified PI3K enzyme, a lipid substrate (like PIP2), ATP, and the test compound.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: These assays, such as Adapta™ or LanthaScreen™, are also used to measure kinase activity. In the Adapta™ assay, a europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer are used. ADP produced by the kinase competes with the tracer for antibody binding, leading to a decrease in the FRET signal.

-

-

Data Output: IC50 values are determined for each PI3K isoform to assess both potency and selectivity.

Cellular Assays for Pharmacological Activity

-

Principle: These assays evaluate the effect of the inhibitor on PI3Kδ signaling and its biological consequences in relevant cell lines (e.g., B-cell lymphoma lines like SU-DHL-6 or Ramos) or primary cells.

-

Methodologies:

-

Inhibition of Akt Phosphorylation: Cells are stimulated to activate the PI3K pathway (e.g., with anti-IgM to crosslink the BCR) in the presence of the inhibitor. The phosphorylation status of Akt at Ser473 and/or Thr308 is then measured by Western blotting or flow cytometry.

-

Cell Proliferation and Viability Assays: The impact of the inhibitor on the growth and survival of cancer cell lines is assessed using assays like CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.

-

Apoptosis Assays: Induction of programmed cell death is quantified by methods such as Annexin V/propidium iodide staining followed by flow cytometry.

-

Functional Assays: Depending on the biological context, other functional assays may be employed, such as chemotaxis assays to measure cell migration or basophil degranulation assays (measuring CD63 expression) in response to stimuli like anti-IgE.

-

In Vivo Efficacy Models

-

Principle: These studies assess the anti-tumor activity of the inhibitor in a living organism, typically using mouse models.

-

Methodology:

-

Xenograft Models: Human B-cell lymphoma cell lines (e.g., SU-DHL-6, A20) are subcutaneously implanted into immunodeficient mice.[8] Once tumors are established, the mice are treated with the inhibitor or a vehicle control. Tumor growth is monitored over time to evaluate the efficacy of the compound.

-

Patient-Derived Xenograft (PDX) Models: Tumor tissue from patients is implanted into immunodeficient mice, creating a model that may better reflect the heterogeneity and biology of human disease. These models can be used to evaluate drug efficacy and explore mechanisms of resistance.[16]

-

Clinical Development and Outcomes

The clinical development of selective PI3Kδ inhibitors has primarily focused on relapsed or refractory B-cell malignancies. While initial results were promising, leading to regulatory approvals, long-term follow-up has revealed a unique toxicity profile that has impacted their clinical use.

This compound

-

Key Trials: A pivotal Phase 3 trial in patients with relapsed CLL showed that the combination of this compound and rituximab significantly improved progression-free survival compared to rituximab alone.[17] A Phase 2 trial in patients with relapsed indolent non-Hodgkin lymphoma (iNHL), including follicular lymphoma (FL) and small lymphocytic lymphoma (SLL), demonstrated an overall response rate of 57%.[17]

-

Clinical Outcome: this compound was the first-in-class PI3Kδ inhibitor to receive FDA approval.[1] However, subsequent studies revealed a higher incidence of serious and fatal adverse events, including infections, diarrhea/colitis, and pneumonitis, particularly in the front-line setting.[2] This led to the voluntary withdrawal of its indications for FL and SLL in 2022.[2]

Zandelisib

-

Key Trials: The Phase 2 TIDAL study evaluated zandelisib in patients with relapsed or refractory FL. The study reported an overall response rate (ORR) of 70.3%, with a complete response (CR) rate of 35.2%.[4] An intermittent dosing schedule was explored to mitigate the toxicities associated with continuous PI3Kδ inhibition.[18]

-

Clinical Outcome: Despite promising efficacy data, the development of zandelisib for B-cell malignancies was discontinued outside of Japan in late 2022 following feedback from the FDA regarding the design of the confirmatory Phase 3 COASTAL trial.[4]

Parsaclisib

-

Key Trials: The CITADEL program, a series of Phase 2 studies, evaluated parsaclisib in various relapsed or refractory NHL subtypes. In the CITADEL-203 study in FL, the ORR was reported to be high and durable. The CITADEL-204 study in marginal zone lymphoma (MZL) and the CITADEL-205 study in mantle cell lymphoma (MCL) also showed promising activity.

-

Clinical Outcome: In January 2022, Incyte announced the withdrawal of the New Drug Application (NDA) for parsaclisib for FL, MZL, and MCL in the United States.[5]

Seletalisib

-

Key Trials: The clinical development of seletalisib focused on immune and inflammatory diseases. A Phase 2 proof-of-concept study in patients with primary Sjögren's syndrome was initiated but terminated early due to challenges in patient enrollment.[7] A Phase 1b and extension study in patients with Activated PI3Kδ Syndrome (APDS) showed some clinical and immunological improvements.

-

Clinical Outcome: The development of seletalisib appears to have been discontinued.[7]

Summary of Key Clinical Trial Results

| Inhibitor | Indication | Trial | Overall Response Rate (ORR) | Key Adverse Events |

| This compound | Relapsed Follicular Lymphoma | Phase 2 (Study 101-09) | 54%[17] | Diarrhea/colitis, pneumonitis, transaminitis, infections |

| Relapsed CLL (with Rituximab) | Phase 3 (Study 312-0116) | 81%[17] | Diarrhea/colitis, pneumonitis, transaminitis, infections | |

| Zandelisib | Relapsed/Refractory Follicular Lymphoma | Phase 2 (TIDAL) | 70.3%[4] | Diarrhea, colitis, rash, transaminitis, lung infections |

| Parsaclisib | Relapsed/Refractory Follicular Lymphoma | Phase 2 (CITADEL-203) | 77.8% | Diarrhea, colitis, rash, neutropenia |

| Relapsed/Refractory Marginal Zone Lymphoma | Phase 2 (CITADEL-204) | 58.3% | Diarrhea, colitis, rash, neutropenia | |

| Relapsed/Refractory Mantle Cell Lymphoma | Phase 2 (CITADEL-205) | 58.3% (BTK-naive) | Diarrhea, colitis, rash, neutropenia | |

| Seletalisib | Primary Sjögren's Syndrome | Phase 2 (NCT02610543) | Trend towards improvement (underpowered)[7] | Diarrhea, serious adverse events[7] |

| Activated PI3Kδ Syndrome | Phase 1b/Extension | Clinical and immunological improvements | Hepatic enzyme increase, colitis, stomatitis |

Conclusion and Future Directions

The journey of selective PI3Kδ inhibitors has been one of both significant promise and notable challenges. The high response rates observed in various B-cell malignancies validate PI3Kδ as a critical therapeutic target. However, the on-target, immune-mediated toxicities have posed a substantial hurdle to their broad clinical application. The development of intermittent dosing schedules, as explored with zandelisib, represents a rational approach to mitigate these adverse events by allowing for the recovery of regulatory T-cell function.

Future efforts in this field will likely focus on several key areas:

-

Novel Dosing Strategies: Further optimization of intermittent dosing schedules and the exploration of lower, more immunomodulatory doses.

-

Combination Therapies: Rational combinations with other targeted agents or immunotherapies to enhance efficacy and potentially reduce the required dose of the PI3Kδ inhibitor.

-

Next-Generation Inhibitors: The design of novel PI3Kδ inhibitors with improved selectivity profiles or different pharmacokinetic properties that may translate to a better safety profile.

-

Biomarker Development: Identification of predictive biomarkers to select patients most likely to benefit and those at higher risk of toxicity.

The story of selective PI3Kδ inhibitors underscores the complexity of targeting pathways that are integral to both cancer cell survival and normal immune function. Continued research and innovative clinical trial designs will be essential to fully realize the therapeutic potential of this important class of drugs.

References

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. onclive.com [onclive.com]

- 5. Incyte Provides Update on Parsaclisib and MCLA-145 | Incyte [investor.incyte.com]

- 6. First-in-human studies of seletalisib, an orally bioavailable small-molecule PI3Kδ inhibitor for the treatment of immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Seletalisib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Zandelisib | PI3K | TargetMol [targetmol.com]

- 10. tandfonline.com [tandfonline.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Zandelisib (ME-401) in Japanese patients with relapsed or refractory indolent non-Hodgkin's lymphoma: an open-label, multicenter, dose-escalation phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. parsaclisib - My Cancer Genome [mycancergenome.org]

- 16. Parsaclisib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 17. Parsaclisib in Japanese patients with relapsed or refractory B‐cell lymphoma (CITADEL‐111): A phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A phase II study of zandelisib in patients with relapsed or refractory indolent non‐Hodgkin lymphoma: ME‐401‐K02 study - PMC [pmc.ncbi.nlm.nih.gov]

Idelalisib's Impact on the B-cell Receptor (BCR) Signaling Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The B-cell Receptor Signaling Cascade - A Critical Pathway in B-cell Malignancies

The B-cell receptor (BCR) is a critical transmembrane protein complex on the surface of B-lymphocytes that plays a pivotal role in their development, survival, and activation.[1] Upon antigen binding, the BCR initiates a complex and tightly regulated signaling cascade that dictates the cell's fate.[1] In malignant B-cells, this pathway is often constitutively active, driving uncontrolled proliferation and survival.[2][3] This aberrant signaling makes the BCR cascade a prime therapeutic target in various B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL), Small Lymphocytic Lymphoma (SLL), and Follicular Lymphoma (FL).[2][4]

A key mediator in this pathway is Phosphoinositide 3-kinase (PI3K), a family of lipid kinases that regulate diverse cellular processes such as cell growth, proliferation, differentiation, motility, and survival. The PI3K family is divided into three classes, with Class I being the most implicated in cancer.[3] Class I PI3Ks are further subdivided into four isoforms: α, β, γ, and δ.[3] The p110δ isoform (PI3Kδ) is predominantly expressed in hematopoietic cells and is essential for B-cell signaling.[5] Its central role in the BCR pathway has made it a highly attractive target for therapeutic intervention.[3]

Idelalisib: A Potent and Selective PI3Kδ Inhibitor

This compound (formerly CAL-101 or GS-1101) is a first-in-class, orally bioavailable small molecule inhibitor that demonstrates high potency and selectivity for the PI3Kδ isoform.[2][6] This selectivity is crucial for its therapeutic window, minimizing off-target effects associated with pan-PI3K inhibitors.[7]

Mechanism of Action: Competitive and Reversible Inhibition

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the p110δ catalytic subunit.[2] This binding prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger in the PI3K signaling pathway.[1][8] Kinetic studies have demonstrated that this compound is a reversible inhibitor, meaning its binding to the enzyme is not permanent.[9]

Quantitative Data: Potency and Selectivity of this compound

The potency and selectivity of this compound have been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) values highlight its preferential inhibition of PI3Kδ over other Class I isoforms.

| PI3K Isoform | IC50 (nM)[2][9][10] | Fold Selectivity vs. PI3Kδ[9] |

| PI3Kδ | 2.5 - 19 | 1 |

| PI3Kγ | 89 - 2,100 | 110 |

| PI3Kβ | 565 - 4,000 | 210 |

| PI3Kα | 820 - 8,600 | 453 |

In cellular assays, this compound demonstrates potent inhibition of BCR-dependent processes.

| Cellular Assay | EC50 (nM)[2] |

| B-cell Proliferation (BCR crosslinking) | 6 |

| Basophil Activation (anti-FcεR1) | 8.9 |

Impact on the BCR Signaling Cascade: A Step-by-Step Disruption

This compound's inhibition of PI3Kδ sets off a chain reaction, disrupting the downstream signaling cascade at multiple crucial points.

Inhibition of PIP3 Production

The primary and most immediate effect of this compound is the blockade of PIP3 production.[8] PIP3 acts as a docking site at the plasma membrane for proteins containing a pleckstrin homology (PH) domain, initiating the downstream signaling events.[2]

Downregulation of Key Downstream Effectors

The reduction in PIP3 levels prevents the recruitment and activation of several key signaling proteins, most notably:

-

Akt (Protein Kinase B): Akt is a central node in the PI3K pathway, promoting cell survival and proliferation.[11] this compound treatment leads to a significant reduction in the phosphorylation of Akt at both Threonine 308 (T308) and Serine 473 (S473), thereby inhibiting its activity.[2][7]

-

Bruton's Tyrosine Kinase (BTK): BTK is another critical enzyme in the BCR pathway that is activated downstream of PI3K.[8] Inhibition of PI3Kδ by this compound indirectly attenuates BTK activation.[8]

-

Phospholipase C gamma 2 (PLCγ2): PLCγ2 is activated by BTK and is responsible for the generation of second messengers that lead to calcium mobilization and activation of Protein Kinase C (PKC).[2]

-

Mammalian Target of Rapamycin (mTOR): The mTOR pathway, a key regulator of cell growth and metabolism, is also downstream of Akt and is consequently inhibited by this compound.[2]

Attenuation of NF-κB Signaling

The nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammation, immunity, and cell survival, is also impacted by this compound.[2] By inhibiting the upstream signaling components, this compound leads to a reduction in NF-κB activation.[12]

Caption: this compound inhibits PI3Kδ, blocking PIP3 production and downstream signaling.

Cellular Consequences of BCR Signaling Inhibition by this compound

The disruption of the BCR signaling cascade by this compound translates into several key cellular outcomes that contribute to its anti-cancer activity.

-

Induction of Apoptosis: By inhibiting the pro-survival signals mediated by Akt and NF-κB, this compound induces programmed cell death (apoptosis) in malignant B-cells.[13][14]

-

Inhibition of Proliferation: The blockade of the PI3K/Akt/mTOR pathway leads to cell cycle arrest and a reduction in B-cell proliferation.[13][15]

-

Disruption of B-cell Trafficking and Homing: this compound inhibits signaling from chemokine receptors, such as CXCR4 and CXCR5, which are crucial for the migration and homing of B-cells to protective microenvironments like the lymph nodes and bone marrow.[13][16] This leads to the mobilization of malignant B-cells from these tissues into the peripheral blood, a phenomenon observed clinically as transient lymphocytosis.[3]

-

Abrogation of Microenvironment Support: this compound disrupts the supportive interactions between malignant B-cells and the tumor microenvironment, including stromal cells and nurse-like cells, further contributing to apoptosis and reduced proliferation.[12][14]

Experimental Protocols: Key Assays for Characterizing this compound's Activity

The following section outlines the methodologies for key experiments used to elucidate the impact of this compound on the BCR signaling cascade.

PI3Kδ Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is used to determine the in vitro potency of this compound against PI3Kδ.

-

Principle: A competitive binding assay where this compound competes with a fluorescently labeled ATP analog for binding to the PI3Kδ enzyme. The binding is detected using HTRF technology.

-

Methodology:

-

Recombinant PI3Kδ enzyme is incubated with varying concentrations of this compound.

-

A biotinylated PIP2 substrate and a fluorescently labeled ATP analog (tracer) are added.

-

Europium cryptate-labeled anti-tag antibody (e.g., anti-GST) and streptavidin-XL665 are added to detect the enzyme and the phosphorylated product, respectively.

-

The reaction is incubated to allow for kinase reaction and binding.

-

The HTRF signal is read on a compatible plate reader. A decrease in the HTRF signal indicates inhibition of the kinase by this compound.

-

IC50 values are calculated from the dose-response curves.

-

Caption: Workflow for determining this compound's in vitro kinase inhibition potency using an HTRF assay.

Western Blot Analysis of Phosphorylated Akt (p-Akt)

This technique is used to assess the phosphorylation status of Akt, a key downstream effector of PI3Kδ.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473) and total Akt.

-

Methodology:

-

Culture B-cell lines or primary patient cells and treat with this compound at various concentrations and time points.

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for p-Akt (Ser473 or Thr308).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Strip the membrane and re-probe with an antibody for total Akt and a loading control (e.g., GAPDH or β-actin) to normalize the data.

-

Apoptosis Assay (Caspase-3/7 Activity)

This assay measures the activity of executioner caspases, which are key mediators of apoptosis.

-

Principle: A luminogenic substrate containing the DEVD peptide sequence is cleaved by active caspase-3 and -7, releasing a substrate for luciferase that generates a luminescent signal.

-

Methodology:

-

Plate B-cells in an opaque-walled multi-well plate.

-

Treat the cells with varying concentrations of this compound for a specified duration.

-

Add the Caspase-Glo® 3/7 reagent to each well.

-

Incubate at room temperature to allow for cell lysis and caspase cleavage of the substrate.

-

Measure the luminescence using a plate reader. An increase in luminescence is proportional to the amount of caspase-3/7 activity.

-

Chemotaxis Assay (Transwell Migration Assay)

This assay evaluates the effect of this compound on the migration of B-cells towards a chemoattractant.

-

Principle: B-cells are placed in the upper chamber of a Transwell insert, and a chemoattractant (e.g., CXCL12 or CXCL13) is placed in the lower chamber. The number of cells that migrate through the porous membrane into the lower chamber is quantified.

-

Methodology:

-

Pre-treat B-cells with this compound or a vehicle control.

-

Add a solution containing a chemoattractant (e.g., CXCL12) to the lower wells of a multi-well plate.

-

Place Transwell inserts with a porous membrane into the wells.

-

Add the pre-treated B-cells to the upper chamber of the inserts.

-

Incubate the plate to allow for cell migration.

-

Remove the inserts and quantify the number of migrated cells in the lower chamber using a cell counting method (e.g., flow cytometry or a cell viability assay).

-

Intracellular Calcium Mobilization Assay

This assay measures the changes in intracellular calcium concentration following BCR stimulation.

-

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM). Upon BCR stimulation, intracellular calcium levels rise, leading to a change in the fluorescence of the dye, which can be measured using flow cytometry or fluorescence microscopy.

-

Methodology:

-

Load B-cells with a calcium-sensitive dye.

-

Pre-treat the cells with this compound or a vehicle control.

-

Establish a baseline fluorescence reading.

-

Stimulate the BCR using an anti-IgM antibody.

-

Continuously measure the fluorescence over time to monitor the change in intracellular calcium concentration.

-

Clinical Significance and Therapeutic Applications

The profound impact of this compound on the BCR signaling cascade has translated into significant clinical efficacy. This compound, in combination with rituximab, is approved for the treatment of relapsed CLL and as a monotherapy for relapsed FL and SLL in patients who have received at least two prior systemic therapies.[2][17] Clinical trials have demonstrated high overall response rates and durable responses in these patient populations.[4][18]

Conclusion

This compound represents a paradigm shift in the treatment of certain B-cell malignancies. Its high selectivity and potent inhibition of PI3Kδ effectively dismantle the aberrant BCR signaling that drives these cancers. By blocking the production of PIP3 and inhibiting key downstream effectors like Akt, this compound induces apoptosis, curtails proliferation, and disrupts the supportive tumor microenvironment. The comprehensive understanding of its mechanism of action, supported by robust quantitative data and detailed experimental validation, provides a strong foundation for its continued clinical use and the development of next-generation PI3Kδ inhibitors. This technical guide serves as a resource for researchers and clinicians to further explore and leverage the therapeutic potential of targeting the BCR signaling cascade in B-cell cancers.

References

- 1. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. ibidi.com [ibidi.com]

- 5. biotech.illinois.edu [biotech.illinois.edu]

- 6. This compound: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptosis Protocols | Thermo Fisher Scientific - NP [thermofisher.com]

- 8. Measurement of Intracellular Calcium By Flow Cytometry | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Intravital quantification reveals dynamic calcium concentration changes across B cell differentiation stages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. B Lymphocyte Chemotaxis Regulated in Association with Microanatomic Localization, Differentiation State, and B Cell Receptor Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2017130221A1 - Improved process for the preparation of this compound - Google Patents [patents.google.com]

- 13. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Apoptosis Protocols | USF Health [health.usf.edu]

- 15. research.vu.nl [research.vu.nl]

- 16. Structural, Biochemical, and Biophysical Characterization of this compound Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. CXCL12-stimulated lymphocytes produce secondary stimulants that affect the surrounding cell chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

Idelalisib: An In-depth Analysis of Molecular Targets Beyond PI3K-delta

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the molecular interactions of Idelalisib beyond its primary target, the delta isoform of phosphoinositide 3-kinase (PI3Kδ). While highly selective, the clinical profile of this compound is shaped by a complex interplay of on-target effects in non-malignant cells and potential resistance mechanisms involving other signaling molecules. This document summarizes the quantitative data on this compound's selectivity, explores the emerging role of PI3Kβ in resistance, details the mechanism of immune-mediated toxicities through its impact on regulatory T cells (Tregs), and provides detailed protocols for key experimental assays.

Quantitative Analysis of this compound's Kinase Selectivity

This compound is a potent and highly selective inhibitor of PI3Kδ. Its selectivity has been quantified in various assays, demonstrating significantly lower potency against other Class I PI3K isoforms and a wide range of other kinases.[1]

| Target | Assay Type | IC50 (nM) | Selectivity vs. PI3Kδ | Reference |

| PI3Kδ | Cell-free | 2.5 | - | [2] |

| PI3Kα | Cell-free | 8600 | ~3440-fold | [1] |

| PI3Kβ | Cell-free | 4000 | ~1600-fold | [1] |

| PI3Kγ | Cell-free | 2100 | ~840-fold | [1] |

| Other Kinases | Broad Kinase Panel (401 kinases) | No significant activity at 10 nM | High | [3] |

| Other Kinases | Broad Kinase Panel | No significant binding or inhibition at 10,000 nM | High | [1] |

Signaling Pathways and Off-Target Considerations

While direct off-target kinase inhibition by this compound is minimal, its broader molecular impact manifests in two significant ways: the development of resistance through alternative signaling pathways and on-target, off-tumor effects leading to immune-mediated toxicities.

PI3Kβ Signaling in Acquired Resistance to this compound

Prolonged treatment with this compound can lead to the development of resistance in some B-cell malignancies. One identified mechanism is the upregulation of PI3Kβ signaling, which can compensate for the inhibition of PI3Kδ and lead to the reactivation of the pro-survival AKT pathway.[4] This positions PI3Kβ as a critical secondary molecular target to consider in the context of long-term this compound therapy and for the development of next-generation PI3K inhibitors.

Below is a diagram illustrating the proposed mechanism of resistance involving PI3Kβ.

Caption: PI3Kβ-mediated resistance to this compound.

Immune-Mediated Toxicities: The Role of Regulatory T cells (Tregs)

A significant aspect of this compound's molecular effects beyond its anti-tumor activity is the induction of immune-mediated toxicities, such as hepatotoxicity, colitis, and pneumonitis.[5][6] These are not considered classical off-target effects but rather an "on-target, off-tumor" phenomenon. PI3Kδ is crucial for the function and maintenance of regulatory T cells (Tregs), a subset of T cells that suppress autoimmune reactions.[3] By inhibiting PI3Kδ in Tregs, this compound impairs their suppressive function, leading to a break in immune tolerance and subsequent inflammatory responses in various tissues.[3] This makes Treg function a critical "molecular target" to consider for understanding and managing this compound's adverse event profile.

The following diagram illustrates the impact of this compound on Treg function.

Caption: Mechanism of this compound-induced Treg dysfunction.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are the protocols for key assays used to characterize the molecular targets of this compound.

KINOMEscan™ Kinase Inhibition Assay

This assay is used to determine the binding affinity of a compound to a large panel of kinases, providing a broad overview of its selectivity.

Principle: The KINOMEscan™ assay is a competition binding assay. A test compound is incubated with a specific kinase that is fused to a DNA tag. This mixture is then added to beads that are coated with an immobilized, active-site directed ligand for that kinase. The amount of kinase that binds to the beads is quantified using qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the beads, resulting in a lower qPCR signal.[7]

Protocol:

-

Kinase and Compound Preparation: Kinases are tagged with a unique DNA identifier. The test compound (this compound) is prepared at a specified concentration (e.g., 10 µM) in DMSO.

-

Binding Reaction: The tagged kinase, the test compound, and streptavidin-coated magnetic beads with a biotinylated small molecule ligand are combined in a binding buffer.

-

Incubation: The reaction plates are incubated at room temperature with shaking for 1 hour to allow for binding equilibrium to be reached.

-

Washing: The beads are washed to remove unbound kinase.

-

Elution: The bound kinase is eluted from the beads.

-

Quantification: The amount of eluted kinase is quantified using qPCR with primers specific for the DNA tag. The results are typically expressed as a percentage of the DMSO control.

The workflow for the KINOMEscan™ assay is depicted below.

Caption: KINOMEscan™ experimental workflow.

Human Phospho-Kinase Antibody Array

This array allows for the simultaneous detection of the relative phosphorylation levels of multiple kinases in cell lysates, providing a snapshot of the activation state of various signaling pathways.

Principle: Capture antibodies specific for different kinases are spotted in duplicate on a nitrocellulose membrane. A cell lysate is incubated with the membrane, and the captured kinases are detected using a cocktail of biotinylated antibodies that recognize specific phosphorylation sites. The signal is then visualized using streptavidin-HRP and chemiluminescence.[8]

Protocol:

-

Cell Lysis: Cells of interest are lysed to extract total protein. Protein concentration is determined.

-

Array Blocking: The antibody array membranes are blocked to prevent non-specific binding.

-

Incubation with Lysate: The membranes are incubated with the cell lysate overnight at 4°C on a rocking platform.

-

Washing: The arrays are washed to remove unbound proteins.

-

Incubation with Detection Antibodies: The membranes are incubated with a cocktail of biotinylated phospho-site specific detection antibodies for 2 hours at room temperature.

-

Incubation with Streptavidin-HRP: After another wash step, the membranes are incubated with streptavidin-conjugated horseradish peroxidase (HRP) for 30 minutes.

-

Signal Detection: Following a final wash, a chemiluminescent substrate is added to the membranes, and the signal is detected using an X-ray film or a digital imaging system.

The following diagram outlines the workflow for a phospho-kinase antibody array.

Caption: Phospho-Kinase Antibody Array workflow.

PI3-Kinase HTRF Assay

This is a high-throughput, homogeneous assay used to measure the activity of PI3-kinases and the potency of their inhibitors.

Principle: The assay quantifies the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) from its substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2). The detection is based on Homogeneous Time-Resolved Fluorescence (HTRF). A GST-tagged PH domain that specifically binds to PIP3 is complexed with a Europium-labeled anti-GST antibody. A biotinylated form of PIP3 is also present, which binds to streptavidin-conjugated allophycocyanin (APC). In the absence of PIP3 produced by the kinase reaction, these components form a FRET pair, generating a signal. When the kinase is active and produces PIP3, it competes with the biotinylated PIP3 for binding to the PH domain, disrupting the FRET complex and causing a decrease in the HTRF signal.[9][10]

Protocol:

-

Reaction Setup: In a 384-well plate, add the test compound (this compound) or DMSO control.

-

Kinase and Substrate Addition: Add a solution containing the PI3-kinase and its substrate, PIP2.

-

Initiate Reaction: Add ATP to start the kinase reaction. Incubate for a defined period (e.g., 30 minutes) at room temperature.

-

Stop Reaction: Add a stop solution containing EDTA to chelate Mg2+ and halt the kinase activity.

-

Detection: Add the HTRF detection reagents (Europium-anti-GST, GST-PH domain, Biotin-PIP3, and Streptavidin-APC).

-

Incubation: Incubate for 1 hour at room temperature to allow the detection complex to form.

-

Read Plate: Read the plate on an HTRF-compatible reader, measuring the fluorescence at both the donor and acceptor wavelengths. The ratio of these signals is used to determine the amount of PIP3 produced.

The logical flow of the PI3K HTRF assay is shown below.

Caption: PI3-Kinase HTRF assay workflow.

References

- 1. Human phospho-kinase antibody array [bio-protocol.org]

- 2. Frontiers | The PI3K∂-Selective Inhibitor this compound Induces T- and NK-Cell Dysfunction Independently of B-Cell Malignancy-Associated Immunosuppression [frontiersin.org]

- 3. The PI3K p110δ Isoform Inhibitor this compound Preferentially Inhibits Human Regulatory T Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound activates AKT via increased recruitment of PI3Kδ/PI3Kβ to BCR signalosome while reducing PDK1 in post-therapy CLL cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Regulatory T cells (Tregs) in lymphoid malignancies and the impact of novel therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinase Assay Panel [bio-protocol.org]

- 8. Human Phospho-Kinase Antibody Array: R&D Systems [rndsystems.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

The In Vivo Efficacy of Idelalisib in Hematological Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of Idelalisib, a first-in-class selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), in the context of hematological malignancies. This compound has been a significant addition to the therapeutic landscape for certain B-cell cancers, and this document details its mechanism of action, summarizes key clinical trial data, outlines experimental protocols, and visualizes critical pathways and workflows.

Core Mechanism of Action

This compound is an orally bioavailable small molecule that selectively targets PI3Kδ, an isoform of PI3K predominantly expressed in hematopoietic cells.[1][2] In many B-cell leukemias and lymphomas, the PI3Kδ signaling pathway is hyperactivated, playing a crucial role in the proliferation, survival, differentiation, and trafficking of malignant cells.[2][3][4]

The B-cell receptor (BCR) is a primary activator of the PI3Kδ pathway.[3] Upon activation, PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins, most notably the serine/threonine kinase AKT.[3] The activation of AKT and other downstream effectors promotes cell survival, growth, and proliferation.[5]

By inhibiting PI3Kδ, this compound effectively blocks this signaling cascade.[1][6] This leads to the abrogation of AKT phosphorylation and the induction of apoptosis in malignant B-cells.[1][4][7] Furthermore, this compound disrupts the interaction between cancer cells and their protective microenvironment by inhibiting signaling from CXCR4 and CXCR5 receptors, which are essential for the homing and trafficking of B-cells to lymph nodes and bone marrow.[1][8] This disruption mobilizes malignant cells from lymphoid tissues into the peripheral blood, a phenomenon often observed as transient lymphocytosis early in treatment.[8][9]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Frontiers | The PI3K∂-Selective Inhibitor this compound Induces T- and NK-Cell Dysfunction Independently of B-Cell Malignancy-Associated Immunosuppression [frontiersin.org]

- 7. This compound, an inhibitor of phosphatidylinositol 3-kinase p110δ, for relapsed/refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase | Value-Based Cancer Care [valuebasedcancer.com]

- 9. The PI3Kδ Inhibitor this compound Inhibits Homing in an in Vitro and in Vivo Model of B ALL - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Idelalisib In Vitro Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idelalisib is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation, and its dysregulation is a hallmark of many malignancies, particularly B-cell cancers.[3][4] this compound exerts its therapeutic effect by blocking the PI3Kδ-mediated signaling, which leads to the inhibition of malignant B-cell proliferation and the induction of apoptosis.[1][2][5] This application note provides detailed protocols for assessing the in vitro cell viability of cancer cell lines upon treatment with this compound using two common colorimetric and luminescent assays: MTT and CellTiter-Glo®.

Signaling Pathway

This compound selectively targets the p110δ isoform of PI3K, a key enzyme in the PI3K/AKT/mTOR signaling cascade. Activation of this pathway is often initiated by B-cell receptor (BCR) signaling.[2] By inhibiting PI3Kδ, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, inhibits the downstream activation of AKT and mTOR, leading to a decrease in cell proliferation and survival, and the induction of caspase-dependent apoptosis.[5][6]

Caption: this compound inhibits PI3Kδ, blocking the AKT/mTOR pathway.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound in various cancer cell lines.

| Cell Line | Cancer Type | Assay Duration | IC50 (µM) |

| HCT116 | Colon Cancer | Not Specified | ~5 |